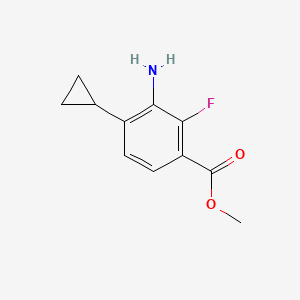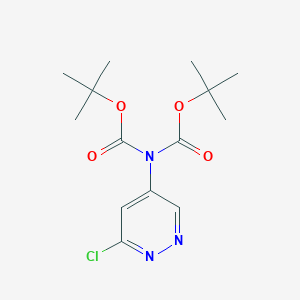
Methyl 3-amino-4-cyclopropyl-2-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-4-cyclopropyl-2-fluorobenzoate: is an organic compound with the molecular formula C11H12FNO2 It is a derivative of benzoic acid, featuring a fluorine atom, an amino group, and a cyclopropyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-cyclopropyl-2-fluorobenzoate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-amino-4-cyclopropyl-2-fluorobenzoic acid.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions:
Substitution Reactions: The amino group in Methyl 3-amino-4-cyclopropyl-2-fluorobenzoate can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed:
Substituted Derivatives: Various substituted benzoates depending on the electrophile used.
Biaryl Compounds: Products of coupling reactions with boronic acids.
科学的研究の応用
Chemistry: Methyl 3-amino-4-cyclopropyl-2-fluorobenzoate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology and Medicine: The compound is investigated for its potential biological activities. It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the development of agrochemicals and other functional materials .
作用機序
The mechanism of action of Methyl 3-amino-4-cyclopropyl-2-fluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets .
類似化合物との比較
Methyl 3-amino-2-fluorobenzoate: Similar structure but lacks the cyclopropyl group.
Methyl 4-amino-3-cyclopropyl-2-fluorobenzoate: Similar structure but with different substitution pattern on the benzene ring.
Methyl 2-amino-3-fluorobenzoate: Similar structure but with different positioning of the amino and fluorine groups.
Uniqueness: Methyl 3-amino-4-cyclopropyl-2-fluorobenzoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties
特性
分子式 |
C11H12FNO2 |
|---|---|
分子量 |
209.22 g/mol |
IUPAC名 |
methyl 3-amino-4-cyclopropyl-2-fluorobenzoate |
InChI |
InChI=1S/C11H12FNO2/c1-15-11(14)8-5-4-7(6-2-3-6)10(13)9(8)12/h4-6H,2-3,13H2,1H3 |
InChIキー |
IRHRMUHXZISERI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=C(C=C1)C2CC2)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Bromo-4-(cyclopropylmethyl)-4H-thieno[3,2-B]pyrrole-5-carboxylic acid](/img/structure/B13930136.png)



![2-[(E)-2-(4-methylphenyl)ethenyl]aniline](/img/structure/B13930158.png)




![8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B13930203.png)

